methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate
Description
Methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate is a structurally complex heterocyclic compound characterized by a fused triazatricyclic core substituted with a fluorine atom and a sulfonyl group linked to a thiophene-carboxylate moiety. Its synthesis involves multi-step reactions, as inferred from analogous phosphazene and sulfonamide-based methodologies .
Properties
IUPAC Name |
methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c1-26-17(23)15-13(5-7-27-15)28(24,25)20-6-4-12-11(9-20)16(22)21-8-10(18)2-3-14(21)19-12/h2-3,5,7-8H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKFDOFFXZHARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfonyl group and the triazatricyclo ring system. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structural features. Additionally, it can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Sulfonyl Group Reactivity: The sulfonyl moiety in the target compound likely exhibits similar electrophilic character to sulfonylureas, enabling nucleophilic substitutions or hydrolysis under alkaline conditions. However, the fluorine atom may reduce susceptibility to metabolic degradation compared to non-halogenated analogues .
Pharmacological and Agrochemical Implications
While sulfonylureas like triflusulfuron-methyl act as acetolactate synthase (ALS) inhibitors in plants , the target compound’s tricyclic scaffold could target different enzymes or receptors. Its fluorinated structure may enhance bioavailability or binding affinity in biological systems, though experimental validation is required.
Biological Activity
Methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound exhibiting significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H14FN3O5S2
- Molecular Weight : 423.44 g/mol
- CAS Number : 2034508-76-2
- IUPAC Name : this compound
The compound features a unique tricyclic structure that contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
Anticancer Activity
Research has also explored the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Breast Cancer Cell Line (MCF-7)
In a controlled study involving MCF-7 cells:
- Concentration Tested : 10 µM
- Cell Viability Reduction : 70% after 48 hours
The compound was found to activate caspase pathways leading to increased apoptosis rates.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : Potential interaction with cellular receptors involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
